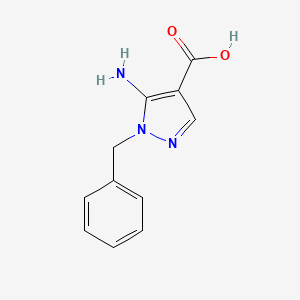

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

CAS No.: 19867-63-1

Cat. No.: VC2017484

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19867-63-1 |

|---|---|

| Molecular Formula | C11H11N3O2 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 5-amino-1-benzylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16) |

| Standard InChI Key | DYYNEZNBGKLOQT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N |

Introduction

Structural Properties and Chemical Identification

5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring with three key functional groups: an amino group at the 5-position, a benzyl group at the 1-position, and a carboxylic acid group at the 4-position. This arrangement of functional groups creates a versatile chemical scaffold with multiple reaction sites.

Identification Parameters

The compound possesses the following identification parameters:

-

Standard InChI: InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16)

Physical Characteristics

The compound typically appears as a powder at room temperature . Its structural features contribute to its physical properties, including:

Spectroscopic Properties

Mass spectrometry analysis reveals specific collision cross-section values that are important for analytical identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 218.09241 | 147.4 |

| [M+Na]+ | 240.07435 | 158.7 |

| [M+NH4]+ | 235.11895 | 153.9 |

| [M+K]+ | 256.04829 | 155.7 |

| [M-H]- | 216.07785 | 149.1 |

| [M+Na-2H]- | 238.05980 | 153.8 |

| [M]+ | 217.08458 | 149.1 |

| [M]- | 217.08568 | 149.1 |

These spectroscopic data points facilitate the compound's identification in analytical chemistry applications .

Synthetic Methodologies

The synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid can be accomplished through several well-established routes, each offering distinct advantages depending on the specific requirements and available starting materials.

Cyclization with β-Ketonitriles

One common synthetic approach involves the reaction of β-ketonitriles with benzyl hydrazine derivatives. This method typically proceeds through the following steps:

-

Formation of a hydrazone intermediate through the condensation of benzyl hydrazine with the carbonyl group of the β-ketonitrile

-

Intramolecular cyclization to form the pyrazole ring

-

Hydrolysis of the nitrile group to yield the carboxylic acid functionality

This approach represents one of the most direct routes to 5-aminopyrazole-4-carboxylic acid derivatives.

DMF-DMA Formylation Route

Another established method employs DMF-DMA (dimethylformamide dimethyl acetal) as a formylating agent:

-

Formylation of appropriate precursors using DMF-DMA

-

Cyclocondensation with benzyl hydrazine to form the pyrazole ring

-

Basic hydrolysis to obtain the carboxylic acid derivative

This synthetic pathway offers advantages in terms of functional group compatibility and reaction yield.

Solid-Phase Synthesis Approaches

For research applications requiring multiple derivatives, solid-phase synthesis methods have been developed using dithiocarbazate linkers:

-

Reaction of polymer-bound dithiocarbazate with appropriate electrophiles

-

Cyclization to form the pyrazole ring

These solid-phase methods are particularly valuable for creating libraries of structurally related compounds for screening purposes.

Approaches from Related Patents

Patent literature describes the synthesis of structurally similar compounds, such as 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, using methyl hydrazine aqueous solution and ethoxy methylene ethyl cyanoacetate with toluene as a solvent . This approach could potentially be modified for the synthesis of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid by substituting benzyl hydrazine for methyl hydrazine.

Chemical Reactivity and Transformations

The chemical versatility of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid arises from its three reactive functional groups, each capable of undergoing distinct transformations.

Carboxylic Acid Transformations

The carboxylic acid functionality serves as a key point for derivatization:

-

Esterification: Formation of esters like ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate (CAS: 19867-62-0)

-

Amidation: Conversion to the corresponding amide, 5-amino-1-benzyl-1H-pyrazole-4-carboxamide (CAS: 56156-22-0)

-

Salt formation: Reaction with bases to form corresponding carboxylate salts

-

Decarboxylation: Under specific conditions, loss of CO₂ can occur

These transformations significantly alter the compound's solubility, lipophilicity, and biological properties.

Amino Group Reactions

The 5-amino group participates in numerous chemical reactions:

-

Diazotization: Reaction with nitrous acid to form diazonium salts

-

Acylation: Formation of amides through reaction with acyl chlorides or anhydrides

-

Reductive alkylation: Conversion to secondary or tertiary amines

-

Condensation: Reaction with carbonyl compounds to form imines or Schiff bases

These modifications dramatically influence the compound's hydrogen-bonding capabilities and biological activity profile.

Pyrazole Ring Modifications

The pyrazole core itself can undergo various transformations:

-

Electrophilic substitution: Reaction at the 3-position under specific conditions

-

Nucleophilic substitution: Displacement of appropriate leaving groups

-

Metal-catalyzed cross-coupling: Introduction of various substituents through palladium-catalyzed reactions

-

Cyclization reactions: Formation of fused heterocyclic systems

These ring modifications can significantly alter the electronic properties and structural rigidity of the molecule.

Comparative Analysis with Structural Analogs

Understanding the relationship between 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid and its structural analogs provides valuable insights into structure-activity relationships and potential applications.

Structural Variations and Properties

The following table compares key physical and chemical properties of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid with its close structural relatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Physical Properties |

|---|---|---|---|---|

| 5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid | C₁₁H₁₁N₃O₂ | 217.23 | Parent compound | Powder, moderate solubility in organic solvents |

| 5-Amino-1-benzyl-1H-pyrazole-4-carboxamide | C₁₁H₁₂N₄O | 216.24 | Amide instead of carboxylic acid | Enhanced hydrogen bonding capacity |

| Ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | 245.28 | Ethyl ester instead of carboxylic acid | Increased lipophilicity, improved cell penetration |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C₁₀H₈ClN₃O₂ | 237.64 | 2-Chlorophenyl instead of benzyl | Altered electronic distribution, increased lipophilicity |

These structural variations result in distinct physicochemical properties that influence their behavior in biological systems and chemical reactions .

Reactivity Comparisons

The reactivity of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid compared to its structural analogs reveals important structure-reactivity relationships:

-

The carboxylic acid moiety exhibits greater reactivity toward nucleophiles compared to the corresponding amide or ester derivatives

-

The benzyl group provides different steric and electronic properties compared to halogenated phenyl substituents

-

The 5-amino group maintains similar reactivity across these analogs, though neighboring substituents can influence its nucleophilicity

These reactivity differences guide synthetic strategies and inform potential applications in drug discovery and material science.

Applications in Research and Development

The versatile structure of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid makes it valuable in various research and development settings.

Pharmaceutical Research

In pharmaceutical research, this compound serves multiple functions:

-

Building block for medicinal chemistry libraries

-

Intermediate in the synthesis of bioactive compounds

-

Pharmacophore for structure-based drug design

-

Template for fragment-based lead discovery

The combination of hydrogen bond donors (NH₂, COOH), hydrogen bond acceptors (ring nitrogens, carbonyl oxygen), and a lipophilic benzyl group creates a balanced pharmacophore with potential for diverse interactions with biological targets.

Materials Science Applications

Beyond pharmaceutical applications, pyrazole derivatives like 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid find applications in materials science:

-

Precursors for functional polymers

-

Components in supramolecular assemblies

-

Building blocks for metal-organic frameworks

-

Additives in specialized materials with tailored properties

The multiple functional groups allow for incorporation into larger structures through various chemical linkages.

Synthetic Utility

As a synthetic intermediate, the compound offers access to more complex molecular architectures:

-

Scaffold for combinatorial chemistry approaches

-

Platform for divergent synthesis strategies

-

Starting material for the preparation of heterocyclic libraries

-

Template for the development of catalysts and ligands

This synthetic versatility enhances its value in both academic and industrial research settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume